molecular formula C15H24N2O2S B2668864 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea CAS No. 1396871-24-1

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea

Cat. No. B2668864
CAS RN: 1396871-24-1
M. Wt: 296.43
InChI Key: IMDCXWLRKBKMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea, also known as ABA, is a plant hormone that plays a crucial role in regulating plant growth, development, and stress responses. ABA is synthesized in response to various environmental cues, such as drought, salinity, and extreme temperatures, and it helps plants to adapt to these stress conditions. In recent years, ABA has gained significant attention in the scientific community due to its potential applications in agriculture and biotechnology.

Scientific Research Applications

Glucosinolate Hydrolysis Products

Glucosinolates are organic compounds that can be hydrolyzed to form various biologically active products. The study by Vaughn and Berhow (2004) discusses the isolation and purification of glucosinolate hydrolysis products from plant sources. These products, including ω-(methylthio)alkyl- and substituted benzyl glucosinolates, exhibit potential for organic synthesis and biological activities due to their diverse chemical structures (Vaughn & Berhow, 2004).

Antioxidant Properties of BHT Metabolites

2,6-Di-tert-butyl-hydroxytoluene (BHT) is a synthetic antioxidant widely used in food, cosmetics, and plastics. Nieva-Echevarría et al. (2015) review the occurrence, origin, and fate of BHT in foodstuffs, focusing on its metabolites, which may pose health risks. This highlights the importance of understanding the behavior of BHT derivatives, including those related to 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea, in various environments (Nieva-Echevarría et al., 2015).

Gold-Catalyzed Intermolecular Reactions

The study by Harris et al. (2018) examines the gold-catalyzed intermolecular hydroalkoxylation of allenes, showcasing the versatility of catalytic systems in organic synthesis. Such reactions are relevant for generating complex molecules, potentially including 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea, through efficient and selective catalytic processes (Harris et al., 2018).

Ionic Liquids in Catalysis

The use of fluorous room-temperature ionic liquids in catalysis provides a unique approach to solvent and catalyst recovery in chemical processes. The research by van den Broeke et al. (2002) demonstrates the recycling of a fluorous version of Wilkinson's catalyst in such an ionic liquid, emphasizing the potential for greener and more efficient catalytic methods that could be applied to the synthesis or processing of compounds like 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea (van den Broeke et al., 2002).

Synthesis of Substituted Furans and Pyrroles

Yin et al. (2008) describe a method for synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from diketones. This showcases the adaptability of organic synthesis techniques to incorporate sulfur-containing groups, which are key components in molecules like 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea, into diverse organic frameworks (Yin et al., 2008).

properties

IUPAC Name

1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-15(19,9-11-20-2)12-17-14(18)16-10-8-13-6-4-3-5-7-13/h3-7,19H,8-12H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDCXWLRKBKMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)NCCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea

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